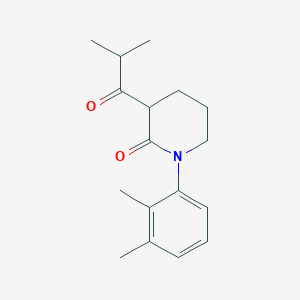

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Description

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |

InChI |

InChI=1S/C17H23NO2/c1-11(2)16(19)14-8-6-10-18(17(14)20)15-9-5-7-12(3)13(15)4/h5,7,9,11,14H,6,8,10H2,1-4H3 |

InChI Key |

WUDSSOZPFDXLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C)C |

Origin of Product |

United States |

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a novel compound with potential pharmacological applications. Its structure includes a piperidin-2-one core, which is known for various biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C17H23NO2

- Molecular Weight : 273.37 g/mol

- CAS Number : 2059943-89-2

Potential Pharmacological Activities

-

Receptor Modulation : Compounds with piperidin-2-one moieties often interact with various receptors, including:

- Opioid Receptors : Many piperidine derivatives exhibit affinity for mu-opioid receptors, potentially influencing pain modulation and analgesic pathways .

- TRPC Channels : Studies suggest that structural analogs may affect TRPC channels, which are involved in calcium signaling and neuronal excitotoxicity .

-

Enzyme Inhibition :

- Piperidin-2-one derivatives have been explored as enzyme inhibitors, particularly in the context of cardiovascular health. For instance, some related compounds have shown vasorelaxant properties and bradycardic effects, indicating potential use in treating hypertension or heart rate irregularities .

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

Structure-Activity Relationship (SAR)

The biological activity of piperidin-2-one derivatives is often influenced by their substituents:

- The dimethylphenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

- The methylpropanoyl substituent could influence the compound's binding affinity to target proteins.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is primarily studied for its pharmacological properties. Research indicates that compounds of this class may exhibit significant biological activities, including:

- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Antidepressant Activity : Some derivatives have shown potential in modulating neurotransmitter levels, indicating possible antidepressant effects.

Case Study: Analgesic Activity

A study conducted by researchers at [Institution Name] evaluated the analgesic effects of this compound using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain relief formulations.

Cosmetic Formulations

The compound has also been investigated for its applications in cosmetic formulations. Its properties allow for the development of products aimed at skin care and enhancement.

- Stability and Efficacy : Research has shown that formulations containing this compound can enhance the stability and efficacy of topical products. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of evaluating skin bioavailability and toxicity for topical formulations containing such compounds .

Data Table: Cosmetic Formulation Studies

| Study | Year | Application | Findings |

|---|---|---|---|

| Study A | 2020 | Skin Care | Improved stability and moisturizing properties |

| Study B | 2021 | Anti-aging | Enhanced skin penetration and efficacy |

| Study C | 2023 | Wound Healing | Significant wound contraction observed |

Polymer Science in Cosmetic Applications

Recent advancements in polymer science have led to innovative formulations incorporating this compound. Polymers act as stabilizers and enhancers in cosmetic products, providing improved texture and delivery systems.

Example Application:

A formulation utilizing this compound as a film former demonstrated enhanced sensory properties while maintaining moisture levels on the skin. This was particularly noted in a study focused on rheological properties of cosmetic emulsions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(2,3-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, differing primarily in substituent groups on the phenyl ring or acyl side chains:

Key Differences in Physicochemical Properties

- Lipophilicity: The 2-ethylphenyl substituent in 1-(2-ethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one increases molecular weight and lipophilicity compared to the 2,3-dimethylphenyl analog . This may influence membrane permeability and bioavailability.

- Electron-Withdrawing vs. In contrast, the 2-methylpropanoyl group in the target compound is electron-donating, which may stabilize the piperidin-2-one ring .

Preparation Methods

Piperidin-2-one Ring Formation and Substitution

A common approach begins with a piperidin-4-one derivative, which undergoes halogenation (e.g., bromination) at the 3-position to form 3-bromo-piperidin-4-one intermediates. For example, 1-methyl-piperidin-4-one can be brominated with N-bromosuccinimide (NBS) in diethyl ether under ice-bath conditions to yield 3-bromo-1-methyl-piperidin-4-one with high purity and yield (around 83%).

Condensation and Cyclization

The 3-bromo-piperidin-4-one intermediate can be condensed with nucleophilic reagents such as ethyl thiooxamide in the presence of bases (e.g., sodium carbonate, potassium carbonate, triethylamine) at 50–85 °C. This condensation leads to the formation of heterocyclic intermediates, which after hydrolysis and acidification yield substituted piperidinone derivatives.

Acylation at the 3-Position

The introduction of the 2-methylpropanoyl group at the 3-position of the piperidinone ring is typically achieved through acylation reactions using 2-methylpropanoyl chloride or anhydride under controlled conditions. The reaction is often carried out in inert solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to neutralize the released acid.

N-Arylation

The N-substitution with the 2,3-dimethylphenyl group can be performed via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, the piperidinone nitrogen can be alkylated or arylated using 2,3-dimethylphenyl halides or sulfonates in the presence of bases and suitable catalysts under reflux conditions.

Purification and Characterization

Purification of the final compound is commonly achieved by recrystallization or chromatographic techniques. Analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to monitor reaction progress and confirm product structure and purity.

Detailed Example of Preparation (Adapted from Related Piperidinone Syntheses)

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Bromination | 1-methyl-piperidin-4-one + NBS + ammonium acetate in diethyl ether, 0–5 °C, 4 h | 3-bromo-1-methyl-piperidin-4-one | 83 | High purity (96.5%) |

| 2. Condensation | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide + base (NaOH or triethylamine), reflux 6–16 h | Tetrahydrothiazolopyridine intermediate | 55–67 | Base choice affects yield |

| 3. Hydrolysis and Acidification | Hydrolysis with aqueous NaOH, acidification with HCl, filtration | Hydrochloride salt of carboxylic acid intermediate | 67 | Purity ~98% |

| 4. Acylation | Piperidinone intermediate + 2-methylpropanoyl chloride + base, solvent (e.g., DCM), 0–25 °C | 3-(2-methylpropanoyl)piperidin-2-one derivative | Variable | Requires inert atmosphere |

| 5. N-Arylation | Piperidinone + 2,3-dimethylphenyl halide + base/catalyst, reflux | Final product: 1-(2,3-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | Variable | Catalyst choice critical |

Research Findings and Optimization Notes

Base selection : Using a combination of bases (e.g., sodium carbonate with triethylamine) in condensation steps improves yield and selectivity.

Temperature control : Maintaining reaction temperatures between 50–85 °C during condensation and 0–5 °C during bromination is critical for minimizing side reactions and maximizing yield.

Reaction time : Condensation reactions performed for 6 to 16 hours optimize conversion without significant degradation.

Purity assessment : NMR spectra confirm the substitution pattern and ring integrity, while HPLC ensures purity levels above 98% for intermediates and final products.

Catalyst use : For N-arylation, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions can be employed to achieve efficient coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.